Ferroceno, etilo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

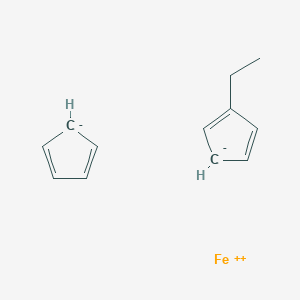

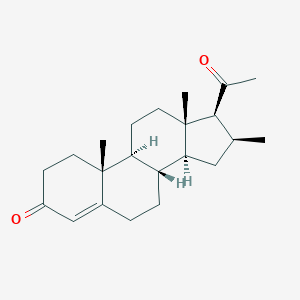

Ferrocene, ethyl- is an organometallic compound that belongs to the class of metallocenes. It consists of an iron atom sandwiched between two cyclopentadienyl rings, with an ethyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of chemistry and materials science.

Aplicaciones Científicas De Investigación

Ferrocene, ethyl- has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

“Ferrocene, ethyl-” primarily targets DNA . It has been found that introducing ferrocene into any molecule gives it specific properties . It increases lipophilicity, facilitating penetration through cellular and nuclear membranes . This allows the compound to interact with DNA, which plays a crucial role in cell function and replication.

Mode of Action

“Ferrocene, ethyl-” interacts with its targets primarily through electrostatic interactions . The compound’s interaction with DNA is significant for the development of novel drugs and understanding the mechanisms of their biological activity . The ferrocene/ferrocenium system plays a vital role in organometallic electrochemistry due to the high stability of the ferrocene moiety and its easy functionalization along with their rapid and straightforward self-exchange redox reactions .

Biochemical Pathways

It is known that the compound’s interaction with dna can affect various bio-structures, including betulin, artemisinin, steroids, and alkaloids

Pharmacokinetics

“Ferrocene, ethyl-” exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . These properties contribute to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s lipophilicity facilitates its absorption and distribution within the body . Its stability and solubility influence its metabolism and excretion . .

Result of Action

“Ferrocene, ethyl-” has been found to exhibit a wide variety of pharmacological activities . Its interaction with DNA can lead to changes in cell function and replication . The compound’s redox properties can enhance reaction kinetics and electrochemical responses . .

Action Environment

The action of “Ferrocene, ethyl-” can be influenced by various environmental factors. Its stability allows it to remain active under a range of conditions . Its solubility in organic solvents can influence its action in different biological environments . Furthermore, its redox properties can be affected by the presence of other redox-active compounds .

Análisis Bioquímico

Biochemical Properties

“Ferrocene, ethyl-” plays a significant role in biochemical reactions due to its redox-active nature . It can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device

Cellular Effects

Ferrocene derivatives have been shown to cause subtle perturbations in cellular iron within the brain, potentially representing a model of iron accumulation similar to that seen in various neuropathological conditions

Molecular Mechanism

The molecular mechanism of action of “Ferrocene, ethyl-” is largely based on its redox properties . The compound can function as a potential redox medium, promoting electron transfer rates and enhancing reaction kinetics

Temporal Effects in Laboratory Settings

Ferrocene derivatives are known for their excellent chemical and thermal stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

From Grignard Reagents: Ferrocene, ethyl- can be synthesized by reacting a Grignard reagent with iron chloride (II).

From Sodium Cyclopentadienide: Another method involves the reaction of cyclopentadiene with sodium metal to form sodium cyclopentadienide.

Industrial Production Methods

Industrial production methods for ferrocene derivatives typically involve large-scale reactions using similar synthetic routes as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the product. Techniques such as recrystallization and column chromatography are often employed for purification .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Ferrocene, ethyl- can undergo oxidation reactions to form the corresponding ferrocenium cation.

Substitution: Electrophilic aromatic substitution reactions are common for ferrocene derivatives.

Common Reagents and Conditions

Oxidation: Ferric chloride, nitric acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Acetic anhydride, phosphoric acid

Major Products Formed

Oxidation: Ferrocenium cation

Reduction: Ferrocene, ethyl-

Substitution: Acetylated ferrocene derivatives

Comparación Con Compuestos Similares

Ferrocene, ethyl- can be compared with other metallocenes such as:

Cobaltocene: Similar to ferrocene but with cobalt as the central metal.

Uniqueness

Ferrocene, ethyl- stands out due to its exceptional stability, ease of functionalization, and versatile redox properties. These characteristics make it a valuable compound in various scientific and industrial applications.

Propiedades

Número CAS |

1273-89-8 |

|---|---|

Fórmula molecular |

C12H24Fe |

Peso molecular |

224.16 g/mol |

Nombre IUPAC |

cyclopentane;ethylcyclopentane;iron |

InChI |

InChI=1S/C7H14.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h7H,2-6H2,1H3;1-5H2; |

Clave InChI |

ZZEKMOWSYYKILA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canónico |

CCC1CCCC1.C1CCCC1.[Fe] |

Key on ui other cas no. |

1273-89-8 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial properties of ferrocene, ethyl- derivatives?

A: Research indicates that acetyl ferrocene benzoyl hydrazone (AFZ), a ferrocene, ethyl- derivative, exhibits promising antimicrobial activity against Escherichia coli and Staphylococcus aureus []. Further research is needed to explore its potential as an antimicrobial agent.

Q2: How is the electrochemical behavior of ferrocene, ethyl- derivatives studied?

A: Cyclic voltammetry is a key technique used to study the electrochemical behavior of ferrocene, ethyl- derivatives [, ]. Studies have shown that these compounds exhibit characteristic redox waves in specific solvent systems, providing insights into their electron transfer properties. For example, AFZ displayed a pair of redox waves in anhydrous acetonitrile solution, with the peak current showing a linear relationship with the square root of the scan rate [].

Q3: Can ferrocene, ethyl- be incorporated into polymers, and what are the potential benefits?

A: Yes, ferrocene, ethyl- can be incorporated into polymers through techniques like cationic ring-opening polymerization (CROP) []. This method allows for the synthesis of well-defined copolymers with controlled molecular weight and end-group functionality. The incorporation of ferrocene, ethyl- introduces redox-active properties to the polymer, expanding its potential applications in areas such as sensors and electroactive materials.

Q4: How is ferrocene, ethyl- used to study enzyme activity?

A: Ferrocene, ethyl- derivatives like ferrocene ethyl phosphate ester (FcEtOPO(3)(2-)) can be used as substrates for enzymes like alkaline phosphatase (ALP) []. By monitoring the electrochemical signal of the reaction product, ferroceneethanol (FcEtOH), researchers can quantify ALP activity. This approach has been successfully used to determine ALP activity in biological samples like embryoid bodies.

Q5: Can ferrocene, ethyl- derivatives be used to analyze thiols?

A: Yes, N-(2-Ferrocene-ethyl)maleimide has been explored as a derivatizing agent for thiols in analytical techniques like liquid chromatography coupled with electrochemistry and mass spectrometry (LC/electrochemistry/MS) [, , ]. This approach leverages the specific reaction between the maleimide group and thiols, allowing for sensitive detection and quantification of thiol-containing molecules like cysteine in peptides and proteins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)